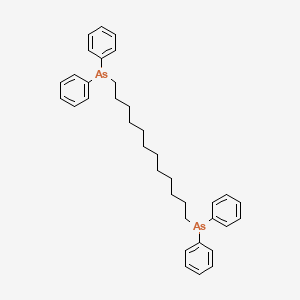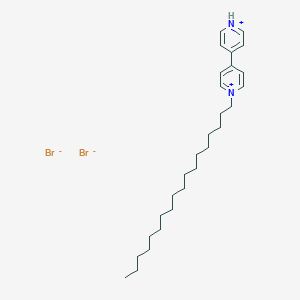
1-Octadecyl-4,4'-bipyridin-1-ium dibromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Octadecyl-4,4’-bipyridin-1-ium dibromide typically involves the quaternization of 4,4’-bipyridine with octadecyl bromide. The reaction is carried out in a suitable solvent, such as acetonitrile or ethanol, under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
1-Octadecyl-4,4’-bipyridin-1-ium dibromide undergoes various chemical reactions, including:
Oxidation: The bipyridinium core can be oxidized to form radical cations.
Reduction: The compound can be reduced to form neutral bipyridyl species.
Substitution: The long alkyl chain can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the alkyl chain under mild conditions.
Major Products Formed
Oxidation: Radical cations of the bipyridinium core.
Reduction: Neutral bipyridyl species.
Substitution: Substituted derivatives with various functional groups.
科学研究应用
1-Octadecyl-4,4’-bipyridin-1-ium dibromide has a wide range of applications in scientific research:
Chemistry: Used as a redox-active compound in electrochemical studies and as a building block for supramolecular assemblies.
Biology: Investigated for its potential as an antimicrobial agent and its interactions with biological membranes.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanocomposites.
作用机制
The mechanism of action of 1-Octadecyl-4,4’-bipyridin-1-ium dibromide involves its ability to undergo redox reactions. The bipyridinium core can accept and donate electrons, making it a versatile redox-active compound. This property is exploited in various applications, such as electrochemical sensors and redox flow batteries .
相似化合物的比较
Similar Compounds
Methyl viologen dichloride hydrate: Similar bipyridinium core but with shorter alkyl chains.
Ethyl viologen dibromide: Another bipyridinium compound with ethyl groups instead of octadecyl chains.
Uniqueness
1-Octadecyl-4,4’-bipyridin-1-ium dibromide stands out due to its long alkyl chain, which imparts unique properties such as enhanced hydrophobicity and the ability to form self-assembled monolayers. These characteristics make it particularly useful in applications requiring amphiphilic molecules .
属性
CAS 编号 |
83789-12-2 |
|---|---|
分子式 |
C28H46Br2N2 |
分子量 |
570.5 g/mol |
IUPAC 名称 |
1-octadecyl-4-pyridin-1-ium-4-ylpyridin-1-ium;dibromide |
InChI |
InChI=1S/C28H45N2.2BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-30-25-20-28(21-26-30)27-18-22-29-23-19-27;;/h18-23,25-26H,2-17,24H2,1H3;2*1H/q+1;;/p-1 |
InChI 键 |
NHAJVDSTHCOZPT-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[NH+]C=C2.[Br-].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


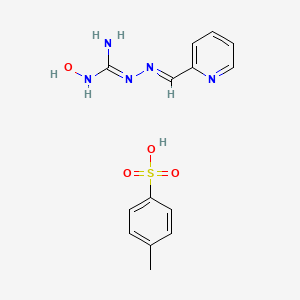
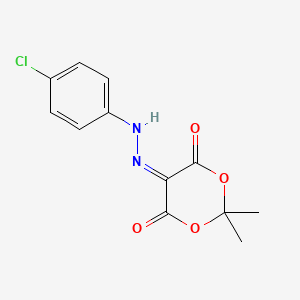
![4-Ethyl-5-[4-(methanesulfonyl)benzoyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B14423318.png)
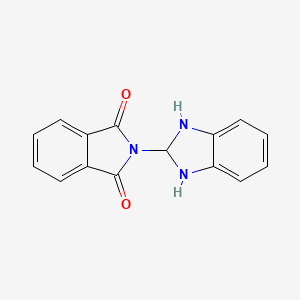
![(3,5-Dimethyl-1H-thieno[2,3-c][1,2]diazepin-1-yl)(phenyl)methanone](/img/structure/B14423327.png)
![4-[(4-Methylphenyl)methoxy]piperidine](/img/structure/B14423336.png)
![4-Methyl-1,2-bis[(oxiran-2-yl)methyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B14423337.png)
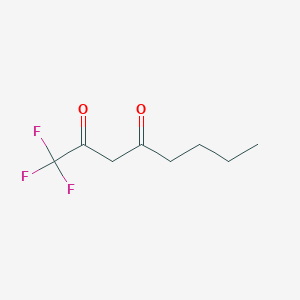
![Pyridine, 2-[(3-methylphenyl)azo]-](/img/structure/B14423349.png)
![5-Ethenylbicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B14423361.png)
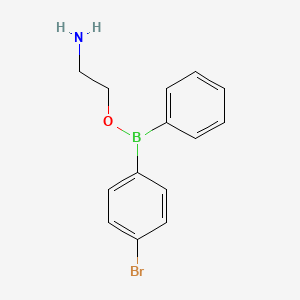
![1-Nitro-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14423371.png)
![1-(Decyloxy)-4-[(6-methoxyhex-4-YN-1-YL)oxy]benzene](/img/structure/B14423374.png)
